![molecular formula C15H16N2O B7473507 Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone](/img/structure/B7473507.png)
Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone
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Overview
Description
Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone is a synthetic compound with potential applications in scientific research. It is a member of the quinoline family of compounds, which have been extensively studied for their biological activities. Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response and by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone has been shown to have antimicrobial and anti-inflammatory effects in vitro. It has also been shown to have potential as a fluorescent probe for the detection of metal ions in biological samples.
Advantages and Limitations for Lab Experiments
One advantage of Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone is its potential as a fluorescent probe, which could be useful for detecting metal ions in biological samples. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop as a drug.
Future Directions
There are several potential future directions for research on Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone. One direction could be to further investigate its mechanism of action and potential use as a drug. Another direction could be to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory agent and its effects on bacterial cell membranes.
Synthesis Methods
Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone can be synthesized using several methods. One of the most common methods involves the reaction of 2,6-dimethyl-4-chloroquinoline with azetidine-1-carboxylic acid in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.
Scientific Research Applications
Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone has potential applications in scientific research. It has been shown to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-5-14-12(8-10)13(9-11(2)16-14)15(18)17-6-3-7-17/h4-5,8-9H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOMWFLFJGJQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2,6-dimethylquinolin-4-yl)methanone |
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